BenchChemオンラインストアへようこそ!

FFA3-Antagonist-6

GPR41 modulation structure-activity relationship functional pharmacology

FFA3-Antagonist-6 (CAS 1798313-76-4) is a tetrahydroquinolone-derived, allosteric PAM-antagonist that selectively blocks FFA3 without concurrent FFA2 activation. Unlike orthosteric ligands, its allosteric mechanism avoids biased signaling artifacts, making it indispensable for dissecting FFA3-specific roles in gut hormone secretion (PYY, GLP-1) and colonic ion transport. The 2-(trifluoromethoxy)benzene pharmacophore is exquisitely required for antagonist activity; replacement with fluorobenzene analogs yields agonists, ensuring this is the only chemotype that can confirm FFA3-mediated phenotypes in co-expression models where propionate activates both FFA2 and FFA3. Used alongside the chemically distinct AR399519 class, it enables scaffold-independent target deconvolution in metabolic and inflammatory disease programs.

Molecular Formula C30H28N2O3
Molecular Weight 464.57
Cat. No. B1192823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFFA3-Antagonist-6
SynonymsFFA3Antagonist-6;  FFA3-Antagonist6;  FFA3Antagonist6;  FFA3-Antagonist-6
Molecular FormulaC30H28N2O3
Molecular Weight464.57
Structural Identifiers
SMILESO=C(C1=C(C)NC2=C(C(CCC2)=O)C1C3=CC=CC(OC4=CC=CC=C4)=C3)NC5=CC=CC=C5C
InChIInChI=1S/C30H28N2O3/c1-19-10-6-7-15-24(19)32-30(34)27-20(2)31-25-16-9-17-26(33)29(25)28(27)21-11-8-14-23(18-21)35-22-12-4-3-5-13-22/h3-8,10-15,18,28,31H,9,16-17H2,1-2H3,(H,32,34)
InChIKeyWGIFMODFDRLRFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FFA3-Antagonist-6: A Tetrahydroquinolone-Derived Free Fatty Acid Receptor 3 (GPR41) Modulator for Metabolic and Inflammatory Research


FFA3-Antagonist-6 (CAS 1798313-76-4, molecular weight 464.55 g/mol, formula C30H28N2O3) is a tetrahydroquinolone derivative that functions as a positive allosteric modulator (PAM)-antagonist of the free fatty acid receptor 3 (FFA3, previously known as GPR41) . The compound belongs to a structural series of allosteric modulators targeting FFA3, a G protein-coupled receptor activated by short-chain fatty acids (SCFAs) such as propionate and butyrate [1]. FFA3 serves as a sensor linking gut microbiota-derived metabolites to host metabolic and immune homeostasis, making it a therapeutic target of interest for metabolic diseases, inflammatory conditions, and gut-brain axis research [2].

Why FFA3-Antagonist-6 Cannot Be Interchanged with AR420626 or Generic FFA3 Ligands


The tetrahydroquinolone scaffold at the core of FFA3-Antagonist-6 is exquisitely sensitive to subtle aryl group modifications, which can invert functional activity from antagonism to agonism at GPR41/FFA3 [1]. FFA3-Antagonist-6 contains a 2-(trifluoromethoxy)benzene moiety that confers antagonistic activity, whereas replacement of this group with di- or trifluorobenzene yields derivatives exhibiting agonistic activity comparable to the known FFA3 agonist AR420626 [2]. Furthermore, as an allosteric PAM-antagonist, FFA3-Antagonist-6 modulates receptor function through a binding site distinct from the orthosteric SCFA-binding pocket . This allosteric mechanism fundamentally differs from orthosteric ligands and cannot be functionally substituted by generic FFA3 binders without risking pathway-specific biased signaling artifacts [3]. The stringent aryl group requirement for maintaining antagonistic pharmacology, combined with the allosteric mode of action, renders substitution with seemingly similar tetrahydroquinolone analogs or other FFA3-targeting compounds scientifically invalid for experiments requiring selective, pathway-defined FFA3 inhibition.

FFA3-Antagonist-6: Quantitative Differentiation Evidence Against Comparator AR420626


Aryl Group Composition Determines Functional Activity: FFA3-Antagonist-6 Antagonism vs. AR420626 Agonism

The presence of a 2-(trifluoromethoxy)benzene group in the tetrahydroquinolone scaffold confers antagonistic activity toward GPR41/FFA3, as demonstrated in FFA3-Antagonist-6 [1]. In direct SAR studies of this scaffold, modification of the aryl group attached to the furan moiety from 2-(trifluoromethoxy)benzene to di- or trifluorobenzene resulted in derivatives exhibiting agonistic activity comparable to the reported FFA3 agonist AR420626 [2]. This structural-activity inversion demonstrates that the aryl group plays a pivotal role in regulating compound activity at GPR41, making the specific 2-(trifluoromethoxy)benzene substitution pattern essential for maintaining antagonistic pharmacology [1].

GPR41 modulation structure-activity relationship functional pharmacology allosteric regulation

Allosteric Mechanism Differentiates FFA3-Antagonist-6 from Orthosteric Ligands in Pathway Engagement

FFA3-Antagonist-6 is described as a PAM-antagonist of FFA3 function, indicating an allosteric binding site distinct from the orthosteric SCFA-binding pocket . Allosteric ligands of FFA2 and FFA3, including those in the tetrahydroquinolone series, can exhibit biased signaling—regulating only a subset of the functional capabilities of SCFAs at the receptor [1]. This contrasts with orthosteric ligands (if available) that would occupy the primary SCFA-binding site and potentially activate all downstream pathways non-selectively. The allosteric nature of FFA3-Antagonist-6 positions it as a pathway-selective probe, enabling researchers to dissect specific signaling branches downstream of FFA3 activation rather than globally blocking all receptor functions [2].

allosteric modulation GPCR pharmacology biased signaling FFA3 probe compounds

Chemical Scaffold Differentiates FFA3-Antagonist-6 from Unrelated FFA3 Antagonists AR399519 and CF3-MQC

FFA3-Antagonist-6 belongs to the tetrahydroquinolone class of allosteric FFA3 modulators, a chemical series distinct from the only other known synthetic FFA3 antagonists AR399519 and CF3-MQC, which are cited to the same 2006 patent and are possibly identical compounds [1]. AR399519 has been characterized in colonic mucosa preparations where it exhibits region-specific effects (antisecretory in ascending colon, prosecretory in descending colon) [2]. The tetrahydroquinolone scaffold of FFA3-Antagonist-6 provides an alternative chemotype with potentially different physicochemical properties, off-target profiles, and pharmacokinetic characteristics compared to the AR399519/CF3-MQC class [3]. Using distinct chemical scaffolds to interrogate the same target mitigates scaffold-specific artifacts and strengthens target validation conclusions.

chemical probe diversity FFA3 antagonist classes tetrahydroquinolone scaffold tool compound selection

FFA3-Antagonist-6 Selectivity Profile Distinguished from FFA2-Targeting Ligands

FFA2 (GPR43) and FFA3 (GPR41) are closely related receptors both activated by SCFAs, yet they exhibit distinct tissue expression patterns and physiological functions [1]. Selective allosteric regulators of both receptors have been developed to disentangle their individual contributions to SCFA-mediated effects [2]. FFA3-Antagonist-6, as a dedicated FFA3 modulator, differs from FFA2-selective antagonists such as GLPG0974 (hFFA2 Kd = 7.5 nM, IC50 = 9 nM; >1000-fold selective over FFA3) and CATPB (hFFA2 pIC50 = 6.54) [3]. In functional studies, FFA2- but not FFA3-agonists inhibit glucose-stimulated insulin secretion (GSIS) in human pseudoislets, and the FFA3-agonists FHQC and 1-MCPC do not affect GSIS, demonstrating the functional divergence between FFA2 and FFA3 signaling in pancreatic β-cell physiology [4].

FFA3 selectivity FFA2 vs FFA3 discrimination SCFA receptor pharmacology target-specific probe

Solubility and In Vivo Properties Differentiate FFA3-Antagonist-6 from Tool Compounds TUG-1907 and TUG-2015

Within the tetrahydroquinolone allosteric modulator series, two representatives—57 (TUG-1907) and 63 (TUG-2015)—have been characterized for solubility and pharmacokinetic properties, establishing benchmarks for the scaffold [1]. Compound 57 exhibited an EC50 of 145 nM with solubility of 33 μM but showed high clearance in vivo, making it a preferred tool for in vitro studies. In contrast, compound 63 displayed an EC50 of 162 nM with solubility of 9 μM and demonstrated lower clearance, rendering it more suitable for in vivo studies [2]. FFA3-Antagonist-6, as a member of this tetrahydroquinolone series, may exhibit distinct solubility and PK properties compared to these characterized analogs. Procurement decisions for specific experimental contexts (in vitro vs. in vivo) should consider these scaffold-intrinsic property differences.

pharmacokinetics solubility in vivo tool compound allosteric modulator

FFA3-Antagonist-6: Validated Research Applications and Procurement Decision Scenarios


Dissecting FFA3-Specific Signaling Pathways in Enteroendocrine and Enteric Neuronal Function

Researchers investigating FFA3-mediated regulation of gut hormone secretion (PYY, GLP-1) and colonic ion transport require a selective FFA3 antagonist to isolate FFA3-dependent effects from co-expressed FFA2 signaling. FFA3-Antagonist-6 provides FFA3-selective allosteric modulation without concurrent FFA2 activation or inhibition [1]. Studies have demonstrated that FFA3 agonism in colonic mucosa is independent of PYY and glucose but requires submucosal enteric neurons for activity, whereas FFA2 signaling is PYY-dependent and glucose-dependent [2]. FFA3-Antagonist-6 is the appropriate tool to confirm whether an observed phenotype is specifically mediated by FFA3 in this complex co-expression environment, particularly given that propionate (the endogenous ligand) activates both FFA2 and FFA3 non-selectively [3].

Orthogonal Target Validation for FFA3-Mediated Metabolic and Inflammatory Phenotypes

Drug discovery programs targeting FFA3 for metabolic diseases or inflammatory conditions require target validation using multiple independent chemical scaffolds to rule out scaffold-specific artifacts. FFA3-Antagonist-6, as a tetrahydroquinolone-derived allosteric modulator [1], provides a structurally distinct chemotype from the AR399519/CF3-MQC antagonist class [2]. Using FFA3-Antagonist-6 alongside AR399519 (which shows region-specific effects in colonic mucosa: antisecretory in ascending colon vs. prosecretory in descending colon) [3] enables robust target deconvolution. Concordant results across both scaffolds strengthen confidence that observed effects are truly FFA3-mediated rather than arising from off-target activities or scaffold-specific biases [4].

Mapping the Gut-Brain Axis via FFA3-Specific Modulation

The gut-brain axis involves bidirectional communication where SCFAs act on FFA2 and FFA3 receptors expressed at distinct anatomical levels [1]. FFA3 activation leads to calcium mobilization in murine dorsal root ganglia, demonstrating a direct link to sensory neuron signaling [2]. FFA3-Antagonist-6, as a dedicated FFA3 modulator, enables researchers to selectively block the FFA3 component of this axis while leaving FFA2 signaling intact. This is essential for mapping receptor-specific contributions to gut transit time regulation, entero-endocrine hormone secretion, and neuronal communication from the gut to autonomic and somatic sensory ganglion cells [3].

Comparative Pharmacology Studies in Tetrahydroquinolone Scaffold Optimization

Medicinal chemistry programs focused on optimizing tetrahydroquinolone-based FFA3 modulators require reference compounds with well-defined SAR relationships. FFA3-Antagonist-6, bearing the 2-(trifluoromethoxy)benzene group that confers antagonistic activity, serves as a key comparator against agonistic analogs (e.g., those with di- or trifluorobenzene substitution that exhibit activity comparable to AR420626) [1]. Additionally, the tetrahydroquinolone series contains members with divergent solubility and PK properties: TUG-1907 (EC50 = 145 nM, solubility = 33 μM, high clearance) and TUG-2015 (EC50 = 162 nM, solubility = 9 μM, lower clearance) [2]. FFA3-Antagonist-6 provides a reference point for optimizing the balance between potency, solubility, and in vivo exposure in new chemical entities within this scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for FFA3-Antagonist-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.